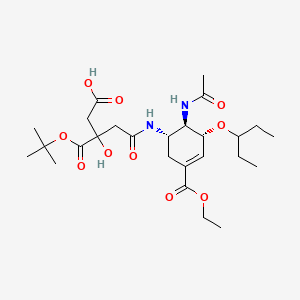
Oseltamivir Citric Acid Adduct tert-Butyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oseltamivir Citric Acid Adduct tert-Butyl Ester is a chemical compound with the molecular formula C26H42N2O10 and a molecular weight of 542.62 g/mol . It is an intermediate of Oseltamivir, which is widely known for its use in antiviral medications, particularly for the treatment of influenza. This compound is used in COVID-19-related research and serves as an impurity reference material .
Vorbereitungsmethoden
The preparation of Oseltamivir Citric Acid Adduct tert-Butyl Ester involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include esterification, amidation, and cyclization processes. The industrial production methods typically involve the use of organic solvents such as dichloromethane, DMF, ethyl acetate, and methanol. The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Oseltamivir Citric Acid Adduct tert-Butyl Ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Oseltamivir Citric Acid Adduct tert-Butyl Ester has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Oseltamivir Citric Acid Adduct tert-Butyl Ester involves its conversion to the active metabolite, Oseltamivir carboxylate, which inhibits the activity of the viral neuraminidase enzyme . This enzyme is essential for the replication and infectivity of influenza viruses. By inhibiting neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby reducing the spread of the virus .
Vergleich Mit ähnlichen Verbindungen
Oseltamivir Citric Acid Adduct tert-Butyl Ester can be compared with other similar compounds, such as:
Oseltamivir Phosphate: This is the active ingredient in the antiviral medication Tamiflu.
Zanamivir: Another neuraminidase inhibitor used for the treatment of influenza.
Peramivir: An intravenous neuraminidase inhibitor used for the treatment of influenza.
Eigenschaften
Molekularformel |
C26H42N2O10 |
|---|---|
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
5-[[(1S,5R,6R)-6-acetamido-3-ethoxycarbonyl-5-pentan-3-yloxycyclohex-3-en-1-yl]amino]-3-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H42N2O10/c1-8-17(9-2)37-19-12-16(23(33)36-10-3)11-18(22(19)27-15(4)29)28-20(30)13-26(35,14-21(31)32)24(34)38-25(5,6)7/h12,17-19,22,35H,8-11,13-14H2,1-7H3,(H,27,29)(H,28,30)(H,31,32)/t18-,19+,22+,26?/m0/s1 |
InChI-Schlüssel |
GDBVXZKVOJTCBX-YZKBQXCESA-N |
Isomerische SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)OC(C)(C)C)O)C(=O)OCC |
Kanonische SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)OC(C)(C)C)O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


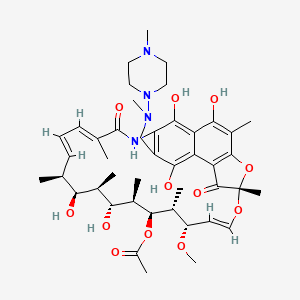
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)
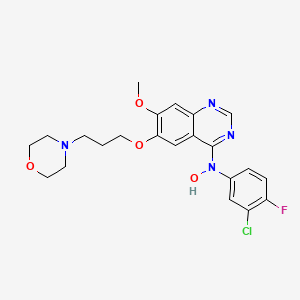
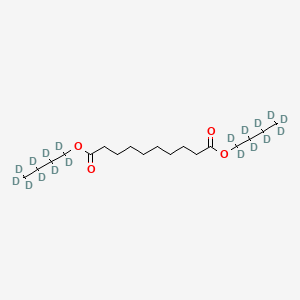
![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate](/img/structure/B13849099.png)
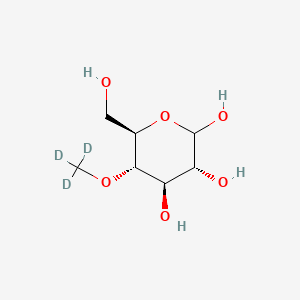
![3-Pyridin-3-ylpyrazolo[1,5-a]pyridine](/img/structure/B13849115.png)
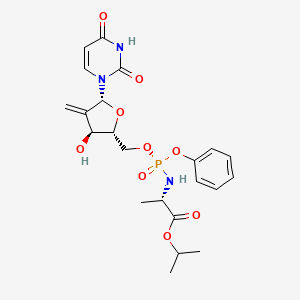
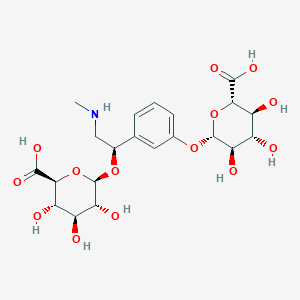
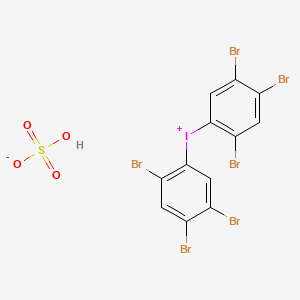
![[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B13849139.png)

